

# physical and chemical properties of 2-isopropyl-4-phenyl-1H-imidazole

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## Compound of Interest

Compound Name: 2-isopropyl-4-phenyl-1H-imidazole

Cat. No.: B3189389

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## An In-depth Technical Guide to 2-isopropyl-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-isopropyl-4-phenyl-1H-imidazole** is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of organic chemistry and data from closely related imidazole derivatives. The experimental protocols and predicted properties should be considered as starting points for further investigation.

## Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and chemical applications. The compound **2-isopropyl-4-phenyl-1H-imidazole**, belonging to this versatile class of heterocyclic compounds, is of significant interest due to the combined structural features of a bulky isopropyl group at the 2-position and a phenyl substituent at the 4-position. These substitutions are anticipated to influence the molecule's steric and electronic properties, thereby affecting its reactivity, physical characteristics, and biological interactions. This document serves as a technical guide, consolidating predicted properties and generalized experimental procedures relevant to **2-isopropyl-4-phenyl-1H-imidazole** to facilitate further research and development.

## Physicochemical Properties

Quantitative experimental data for **2-isopropyl-4-phenyl-1H-imidazole** is not readily available. The following table summarizes key physicochemical properties of closely related imidazole derivatives to provide an estimated profile for the target compound.

Property	2-phenyl-1H-imidazole	2-isopropyl-1H-imidazole	4-isopropyl-2-phenyl-1H-imidazole	2-isopropyl-4,5-diphenyl-1H-imidazole	Predicted: 2-isopropyl-4-phenyl-1H-imidazole
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> [1]	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> [2]	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> [3]	C <sub>18</sub> H <sub>18</sub> N <sub>2</sub> [2]	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub>
Molecular Weight	144.17 g/mol [1]	110.16 g/mol [2]	186.26 g/mol [3]	262.35 g/mol	186.26 g/mol
Melting Point (°C)	148-149	125-134[2]	Solid (no value given) [3]	Not available	Likely a solid at room temperature
Boiling Point (°C)	296	Not available	Not available	Not available	> 300 (Predicted)
pKa	~13.9 (as an acid)	Not available	Not available	Not available	~14-15 (Predicted)
LogP	1.58	1.051 (Calculated) [4]	Not available	Not available	~2.5-3.0 (Predicted)
Appearance	White to off-white powder	White to off-white crystalline powder[2]	Solid[3]	Not available	Predicted to be a white to off-white solid

## Synthesis and Experimental Protocols

A common and effective method for the synthesis of 2,4-disubstituted imidazoles is the reaction of an  $\alpha$ -haloketone with an amidine. For the synthesis of **2-isopropyl-4-phenyl-1H-imidazole**, a plausible route involves the condensation of 2-bromo-1-phenylethanone with isobutyramidine hydrochloride.

## General Experimental Protocol: Synthesis of 2-isopropyl-4-phenyl-1H-imidazole

Materials:

- 2-bromo-1-phenylethanone (phenacyl bromide)
- Isobutyramidine hydrochloride
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or another suitable base
- Ethanol or another suitable solvent
- Diethyl ether or ethyl acetate for extraction
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

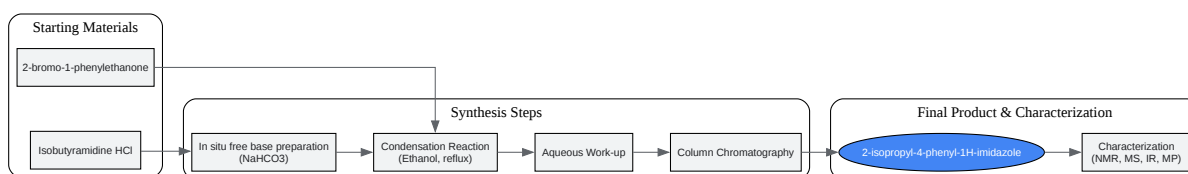
- Preparation of Isobutyramidine Free Base (in situ):
  - In a round-bottom flask, dissolve isobutyramidine hydrochloride (1.1 equivalents) in a minimal amount of water.
  - Slowly add a saturated aqueous solution of sodium bicarbonate until the solution is basic ( $\text{pH} > 8$ ).

- Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Carefully evaporate the solvent under reduced pressure to yield the isobutyramidine free base. Caution: The free base may be unstable and is often used immediately without further purification.
- Condensation Reaction:
  - Dissolve 2-bromo-1-phenylethanone (1 equivalent) in ethanol in a round-bottom flask.
  - Add the freshly prepared isobutyramidine free base (1 equivalent) to the solution.
  - Stir the reaction mixture at room temperature or gently heat under reflux for several hours (monitoring by TLC is recommended).
- Work-up and Purification:
  - Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
  - Remove the solvent under reduced pressure.
  - Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-isopropyl-4-phenyl-1H-imidazole**.

Characterization: The final product should be characterized by standard analytical techniques:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure.

- Mass Spectrometry: To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Melting Point Analysis: To assess purity.



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*Generalized synthesis workflow for 2-isopropyl-4-phenyl-1H-imidazole.*

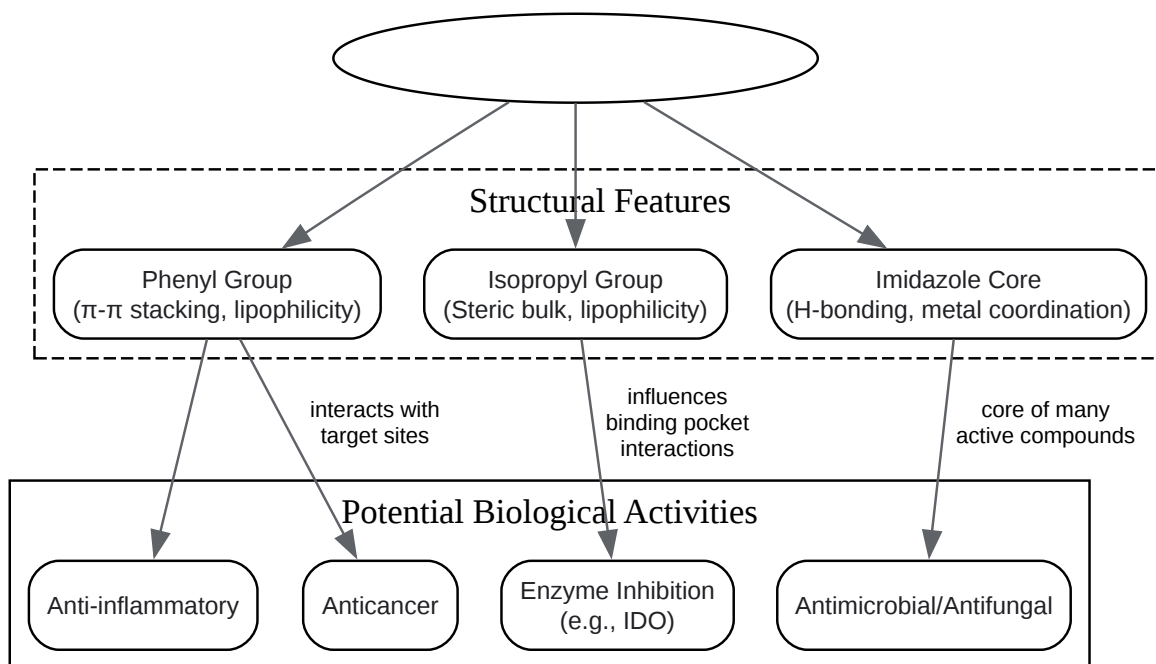
## Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for **2-isopropyl-4-phenyl-1H-imidazole**, the broader class of substituted imidazoles is known for a wide array of pharmacological effects. The structural motifs present in the target molecule suggest potential for several biological activities.

- Anti-inflammatory Activity: Many 2-substituted-4,5-diphenyl-1H-imidazole derivatives have demonstrated anti-inflammatory properties.[5]
- Antimicrobial and Antifungal Activity: The imidazole core is a key component of many antifungal drugs (e.g., clotrimazole, miconazole) and some antibacterial agents.[6]
- Anticancer Activity: Certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antiproliferative effects against various cancer cell lines.[7] The mechanism often involves cell cycle arrest and induction of apoptosis.[7]

- Enzyme Inhibition: Phenyl-imidazole derivatives have been developed as inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.

The presence of the phenyl group could facilitate  $\pi$ - $\pi$  stacking interactions with biological targets, while the isopropyl group may provide necessary steric bulk or lipophilicity to enhance binding or cell permeability.



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*Logical relationships of structural features to potential biological activities.*

## Conclusion

**2-isopropyl-4-phenyl-1H-imidazole** represents an intriguing yet underexplored molecule within the vast chemical space of imidazole derivatives. Based on the chemistry of related compounds, its synthesis is achievable through established synthetic routes. The combination of its substituent groups suggests a potential for diverse biological activities, making it a worthy candidate for further investigation in drug discovery and materials science. This guide provides a foundational framework to initiate such exploratory studies. Experimental validation of the predicted properties and proposed synthesis is a critical next step for any researcher interested in this compound.

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